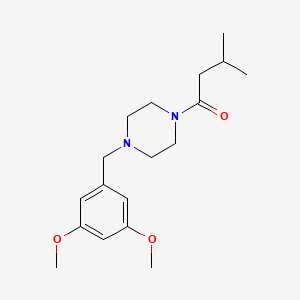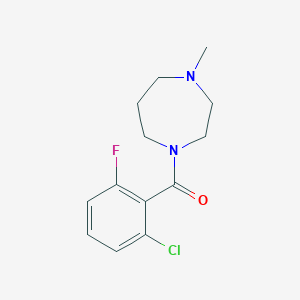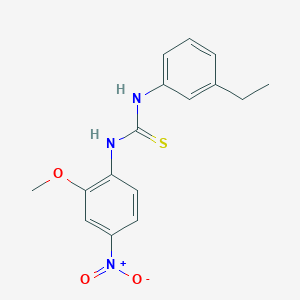
3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
描述
3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a synthetic compound with potential pharmaceutical applications. It is commonly referred to as CMY-1 and has been the subject of extensive scientific research.
科学研究应用
CMY-1 has been the subject of extensive scientific research due to its potential pharmaceutical applications. It has been shown to possess antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). CMY-1 has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans.
作用机制
The mechanism of action of CMY-1 is not fully understood. However, it is believed to inhibit bacterial and fungal growth by interfering with cell wall synthesis. CMY-1 has also been shown to disrupt bacterial biofilm formation, which is a major factor in antibiotic resistance.
Biochemical and Physiological Effects
CMY-1 has been shown to have low toxicity in vitro and in vivo. It does not affect cell viability or cause significant changes in cellular morphology. However, further research is needed to fully understand the biochemical and physiological effects of CMY-1.
实验室实验的优点和局限性
CMY-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, CMY-1 has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to optimize its antimicrobial activity.
未来方向
There are several future directions for research on CMY-1. One area of research could focus on optimizing its antimicrobial activity by modifying its chemical structure. Another area of research could focus on understanding its mechanism of action and identifying potential targets for drug development. Additionally, CMY-1 could be tested in animal models to assess its efficacy and toxicity in vivo. Overall, CMY-1 has the potential to be a valuable tool for the development of new antibiotics and antifungal agents.
属性
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-15-5-3-2-4-11(15)10-14-16(21)20(17(23)19-14)13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,23)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWURQYNLEOOBFG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4676085.png)
![2,3-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4676087.png)

![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4676109.png)
![2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)](/img/structure/B4676121.png)
![methyl 4-[(3-methylbenzyl)oxy]benzoate](/img/structure/B4676128.png)

![3-chloro-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4676137.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]azepane](/img/structure/B4676152.png)
![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4676155.png)

![N-butyl-2-methoxy-N-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4676175.png)
![N'-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4676194.png)
